3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone
Overview
Description
“3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone” is a small molecule . It belongs to the class of organic compounds known as indolines, which are compounds containing an indole moiety, consisting of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .
Molecular Structure Analysis
The molecular formula of the compound is C17H16N2O3 . The average weight is 296.3205 and the monoisotopic weight is 296.116092388 .Physical And Chemical Properties Analysis
The compound is a small molecule . Further physical and chemical properties are not available in the resources.Scientific Research Applications
Antitumor Activity
Research on substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones, which share a structural similarity with the target compound, has demonstrated potential antitumor properties. These compounds were found to inhibit the growth of tumor cells by blocking cell cycle progression in colon adenocarcinoma HT-29 cells, indicating their utility in cancer treatment strategies (Andreani et al., 2005).
Organic Synthesis and Functionalization
In the realm of organic synthesis, research on the palladium-catalyzed oxidative coupling of N-substituted indoles or their carboxylic acid derivatives with alkynes has shown the effective synthesis of heteroarenes possessing di-, tri-, and tetracyclic cores. This methodology is applicable to the synthesis of complex organic structures, some of which exhibit intense fluorescence in the solid state, suggesting applications in materials science and chemical sensing (Yamashita et al., 2009).
Antimicrobial Activities
Facile and green syntheses of substituted-2-(N-methylindole-3-carbonyl)-3-(N-methyl pyrrol-2-yl) acrylonitriles have been reported, demonstrating significant antibacterial and antifungal activities. This indicates the potential use of these compounds in developing new antimicrobial agents (Thirupathi et al., 2013).
Solar Cell Applications
Indolinone-substituted methanofullerenes have been studied as electron acceptors in polymer–fullerene solar cells. These compounds are easier to synthesize and purify than standard fullerene derivatives and show promise in improving the efficiency of organic solar cells (Valitov et al., 2012).
properties
IUPAC Name |
3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-10-9-18-15(11(10)6-7-16(20)21)8-13-12-4-2-3-5-14(12)19-17(13)22/h2-5,8-9,18H,6-7H2,1H3,(H,19,22)(H,20,21)/b13-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDVEAXZWJIOKB-JYRVWZFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1CCC(=O)O)C=C2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CNC(=C1CCC(=O)O)/C=C\2/C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415361 | |
Record name | su5402 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone | |
CAS RN |
215543-92-3 | |
Record name | su5402 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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